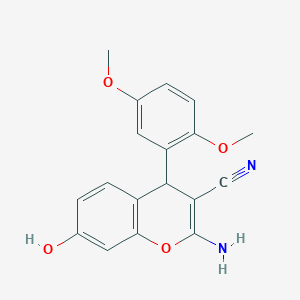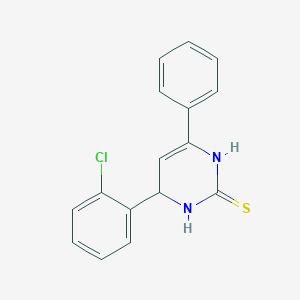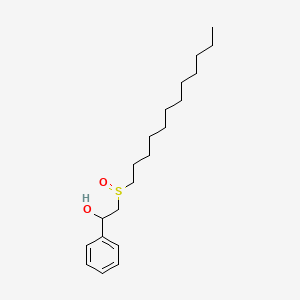![molecular formula C14H19ClN4O2S B11524571 7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11524571.png)
7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorobut-2-en-1-yl group, and a sulfanyl group attached to a purine core. The compound’s molecular formula is C14H19ClN4O2S, and it has a molecular weight of 342.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Chlorobut-2-en-1-yl Group: This step involves the use of chlorobut-2-en-1-yl halides in the presence of a base to facilitate nucleophilic substitution.
Addition of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobut-2-en-1-yl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to DNA: The compound can intercalate into DNA, affecting DNA replication and transcription.
Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **7-(4-CHLOROBENZYL)-8-{[(2Z)-3-CHLORO-2-BUTENYL]SULFANYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- **7-BUTYL-8-[(2-CHLOROBENZYL)SULFANYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H19ClN4O2S |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
7-butyl-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H19ClN4O2S/c1-4-5-7-19-10-11(18(3)13(21)17-12(10)20)16-14(19)22-8-6-9(2)15/h6H,4-5,7-8H2,1-3H3,(H,17,20,21)/b9-6- |
InChI Key |
PRLKHSKACRDFGY-TWGQIWQCSA-N |
Isomeric SMILES |
CCCCN1C2=C(N=C1SC/C=C(/C)\Cl)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11524494.png)
![(3Z)-5-chloro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524497.png)
![(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524505.png)

![3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11524516.png)
![6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524521.png)
![Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11524524.png)

![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11524536.png)
![4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524543.png)

![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11524553.png)
![(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11524560.png)
![6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11524573.png)
